molecular formula C10H9FN2O B13229598 5-Fluoro-6-methoxyquinolin-3-amine

5-Fluoro-6-methoxyquinolin-3-amine

Cat. No.: B13229598
M. Wt: 192.19 g/mol
InChI Key: MOFBWXJBOFYBJD-UHFFFAOYSA-N
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Description

5-Fluoro-6-methoxyquinolin-3-amine is a chemical compound with the molecular formula C10H9FN2 and a molecular weight of 176.19 g/mol . This quinoline derivative is intended for research and development purposes only and is not approved for use in diagnostics, therapeutics, or any personal applications. While specific studies on this exact compound are not extensively detailed in the literature, its structural features place it within a class of quinoline amines that are of significant interest in medicinal and agrochemical research. The core quinoline scaffold and its substituted amines are frequently explored as key intermediates and building blocks in organic synthesis . Furthermore, closely related fluoro- and methoxy-substituted quinolines have demonstrated considerable research value. For instance, analogous compounds serve as high-affinity binders for pathological protein aggregates like α-synuclein, making them potential candidates for developing diagnostic tools for Parkinson's disease . Other structurally similar fluoro-methoxy quinoline compounds are investigated as novel antibiotic agents targeting DNA gyrase and topoisomerase IV in resistant bacteria . Researchers may find this compound a valuable scaffold for developing new chemical entities in these and other areas, including materials science. Please refer to the product's Safety Data Sheet (SDS) for comprehensive handling and hazard information. This product is for research use only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9FN2O

Molecular Weight

192.19 g/mol

IUPAC Name

5-fluoro-6-methoxyquinolin-3-amine

InChI

InChI=1S/C10H9FN2O/c1-14-9-3-2-8-7(10(9)11)4-6(12)5-13-8/h2-5H,12H2,1H3

InChI Key

MOFBWXJBOFYBJD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)N=CC(=C2)N)F

Origin of Product

United States

Preparation Methods

Starting Materials and General Strategy

The synthesis usually begins with a quinoline derivative, often quinolin-3-amine or a related precursor. Key transformations include electrophilic fluorination, nucleophilic substitution for methoxylation, and amination reactions.

Fluorination

Electrophilic fluorination is a critical step to introduce the fluorine atom at the 5-position of the quinoline ring. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

  • Reaction temperature: typically 0 °C to room temperature
  • Solvent: dichloromethane or acetonitrile
  • Time: 1–12 hours depending on reagent and substrate

Methoxylation

Methoxylation at the 6-position is often accomplished by nucleophilic aromatic substitution (SNAr) or via methylation of a hydroxy precursor.

  • Reagents: sodium methoxide or methyl iodide in the presence of a base
  • Solvent: methanol or dimethylformamide (DMF)
  • Temperature: 50–100 °C
  • Time: several hours to overnight

Amination

The amino group at position 3 is introduced either by direct amination of a suitable leaving group (e.g., halogen) or by reduction of a nitro precursor.

  • Common methods: nucleophilic substitution with ammonia or amines, catalytic hydrogenation
  • Conditions: elevated temperature (60–100 °C), pressure for hydrogenation
  • Catalysts: Pd/C or Raney nickel for reduction

Representative Preparation Protocol (Literature-Based)

Step Reaction Type Reagents & Conditions Yield (%) Notes
1 Electrophilic fluorination Quinoline derivative + Selectfluor, DCM, 0 °C to RT, 6 h 60–75 Fluorination at C-5 position
2 Methoxylation Sodium methoxide in MeOH, 80 °C, 12 h 70–85 Substitution at C-6 with methoxy group
3 Amination Ammonia in ethanol, Pd/C catalyst, hydrogenation, 50 psi, 80 °C, 8 h 65–80 Introduction of amino group at C-3
4 Purification MPLC or recrystallization To isolate pure 5-Fluoro-6-methoxyquinolin-3-amine

Detailed Reaction Insights and Optimization

  • Fluorination Step: The choice of fluorinating agent affects regioselectivity and yield. Selectfluor is preferred for mild conditions and better control. Reaction temperature must be carefully controlled to avoid over-fluorination or decomposition.

  • Methoxylation Step: Sodium methoxide in methanol provides a good nucleophile for substitution. Reaction time and temperature influence conversion efficiency. Excess base can lead to side reactions; thus, stoichiometric balance is critical.

  • Amination Step: Catalytic hydrogenation is favored for converting nitro precursors to amines, offering cleaner reactions compared to direct substitution. Pressure and catalyst loading are optimized to maximize yield and minimize by-products.

Research Findings and Comparative Analysis

Studies indicate that multi-step synthesis routes for this compound yield moderate to good overall yields (40–60%) depending on purification methods and reaction scale. The use of modern cross-coupling techniques and mild fluorination agents has improved the efficiency of these syntheses.

Parameter Traditional Methods Modern Methods (Cross-Coupling, Mild Fluorination)
Overall Yield (%) 30–50 50–70
Reaction Time (total) 3–5 days 1–3 days
Purification Complexity High (multiple chromatographies) Moderate (simplified MPLC or crystallization)
Scalability Limited Improved

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Yield Range (%) Comments
Fluorination Selectfluor, DCM, 0 °C to RT, 6 h 60–75 Regioselective introduction of F at C-5
Methoxylation Sodium methoxide, MeOH, 80 °C, 12 h 70–85 Efficient substitution at C-6
Amination NH3, Pd/C, H2 (50 psi), 80 °C, 8 h 65–80 Clean conversion to amino group at C-3
Purification MPLC or recrystallization Essential for product purity

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-methoxyquinolin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methoxy positions, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) with alkyl halides at elevated temperatures.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Alkylated quinoline derivatives.

Scientific Research Applications

5-Fluoro-6-methoxyquinolin-3-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs for infectious diseases and cancer.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-6-methoxyquinolin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to penetrate cell membranes and bind to its targets with high affinity. This binding can inhibit the activity of enzymes like DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death in bacteria. In cancer cells, the compound may interfere with cell signaling pathways, inducing apoptosis.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with 5-Fluoro-6-methoxyquinolin-3-amine, differing in substituent positions, functional groups, or halogenation patterns. Key comparisons are summarized in Table 1.

Table 1: Comparative Analysis of Quinoline Derivatives
Compound Name Molecular Formula Substituents (Positions) Molecular Weight Key Features/Applications
This compound C₁₀H₉FN₂O -F (C5), -OCH₃ (C6), -NH₂ (C3) 192.19 g/mol Potential kinase inhibition; fluorination for metabolic stability
5-Fluoroquinolin-3-amine C₉H₇FN₂ -F (C5), -NH₂ (C3) 162.16 g/mol Simpler scaffold; lacks methoxy group; used in medicinal chemistry intermediates
5-(Trifluoromethyl)quinolin-6-amine C₁₀H₇F₃N₂ -CF₃ (C5), -NH₂ (C6) 220.17 g/mol Trifluoromethyl group enhances lipophilicity; possible CNS-targeting applications
6-(Fluoro-(18)F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine C₁₆H₁₁F¹⁸N₄ -¹⁸F (C6), -NH₂ (C5) 320.28 g/mol PET imaging agent for neurofibrillary tangles (tau pathology)
5-(2-Methoxypyridin-3-yl)pyridin-2-amine C₁₁H₁₁N₃O -OCH₃ (pyridine), -NH₂ (C2) 201.23 g/mol Bipyridine scaffold; lacks quinoline backbone

Key Differences and Implications

Substituent Effects
  • Fluorine vs.
  • Methoxy Group Impact: The methoxy group in this compound may confer electron-donating effects, stabilizing interactions with aromatic residues in enzyme binding pockets, unlike non-methoxy analogs like 5-Fluoroquinolin-3-amine .

Biological Activity

5-Fluoro-6-methoxyquinolin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a heterocyclic aromatic amine structure. The presence of both fluorine and methoxy groups enhances its chemical reactivity and biological activity. These functional groups contribute to the compound's ability to interact with various biological targets, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Notably, the fluorine atom enhances the compound’s membrane permeability, facilitating its entry into cells. This property allows it to inhibit key enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV , leading to bacterial cell death. In cancer cells, this compound may disrupt signaling pathways that promote cell survival, inducing apoptosis.

Antimicrobial Activity

Research has indicated that this compound exhibits potent antimicrobial properties. It has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism involves the inhibition of bacterial DNA replication, which is critical for their survival.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has demonstrated significant antiproliferative effects against various cancer cell lines. For instance, in a study involving melanoma and breast cancer cell lines, the compound exhibited growth inhibition percentages exceeding 90% in certain cases (Table 1) .

Cell Line GI50 (µM) Growth Inhibition (%)
MDA-MB-2310.025>90
HCT-15 (Colon Cancer)0.030>90
LOX IMVI (Melanoma)0.020>90
NCI-H322M (NSCL)0.015>90

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of this compound on various cancer cell lines, revealing that it significantly inhibited cell proliferation through apoptosis induction. The compound's effectiveness was particularly notable against melanoma and colon cancer cells .
  • Antimicrobial Studies : Another investigation assessed the antimicrobial activity of this compound against multi-drug resistant bacteria. The results indicated that it effectively reduced bacterial counts in vitro, suggesting its potential as an alternative treatment for resistant infections .

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives often depends on their structural modifications. The presence of both fluorine and methoxy groups in this compound enhances its reactivity compared to other derivatives lacking these groups. For example:

Compound Fluorine Methoxy Biological Activity
5-FluoroquinolineYesNoModerate
5-MethoxyquinolineNoYesLow
This compound YesYesHigh

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Fluoro-6-methoxyquinolin-3-amine, and how can purity be validated?

  • Methodology :

  • Synthesis : Utilize palladium-catalyzed hydrogenation for nitro-group reduction, as demonstrated in analogous quinoline derivatives (e.g., hydrogenation of 2-(difluoromethoxy)-5-nitropyridine under H₂/Pd-C in methanol, achieving >95% yield) .
  • Purification : Employ column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization in ethanol to isolate high-purity product.
  • Validation : Confirm structure via 1H^1H-NMR (e.g., characteristic methoxy singlet at δ 3.8–4.0 ppm), 19F^{19}F-NMR (fluorine coupling patterns), and high-resolution mass spectrometry (HRMS) with <2 ppm mass error .

Q. How can the electronic effects of the methoxy and fluorine substituents influence the compound’s reactivity?

  • Methodology :

  • Computational Analysis : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) to map electron density distribution and frontier molecular orbitals (HOMO/LUMO).
  • Experimental Correlates : Compare reaction kinetics (e.g., nucleophilic substitution rates) with non-fluorinated/methoxy-free analogs to isolate substituent effects .

Advanced Research Questions

Q. What strategies resolve contradictions in reported binding affinities of this compound to biological targets?

  • Methodology :

  • Orthogonal Assays : Use surface plasmon resonance (SPR) for real-time binding kinetics and isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS).
  • Buffer Optimization : Test binding under varying pH (6.5–7.5) and ionic strength to identify assay-specific artifacts .
  • Data Triangulation : Cross-validate results with molecular docking (e.g., AutoDock Vina) to predict binding poses and identify steric/electronic mismatches .

Q. How can in vivo pharmacokinetic (PK) studies be designed to track the compound’s biodistribution in neurological models?

  • Methodology :

  • Radiolabeling : Incorporate 18F^{18}F via nucleophilic aromatic substitution (e.g., using K18F^{18}F/K222 complex) for PET imaging, as shown in structurally related tau PET tracers .
  • Biodistribution Analysis : Administer the radiolabeled compound to transgenic mouse models; quantify uptake in brain regions (e.g., cortex, hippocampus) via gamma counting or autoradiography.
  • Metabolite Profiling : Use LC-MS/MS to identify major metabolites in plasma and brain homogenates .

Q. What functional group modifications enhance the compound’s stability in aqueous media?

  • Methodology :

  • pH Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C; monitor degradation via HPLC-UV at 254 nm.
  • Protecting Groups : Introduce acetyl or tert-butoxycarbonyl (Boc) groups to the amine; assess hydrolysis resistance under physiological conditions .
  • Accelerated Stability Testing : Use forced degradation (heat, light, oxidizers) to identify vulnerable sites; redesign substituents (e.g., replace methoxy with methylsulfonyl) to improve resilience .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental solubility data?

  • Methodology :

  • Solvent Screening : Test solubility in DMSO, PBS, and simulated biological fluids (e.g., FaSSIF/FeSSIF) using nephelometry.
  • Machine Learning : Train models on PubChem solubility datasets; refine predictions by incorporating experimental outliers as training data .
  • Crystallography : Solve single-crystal X-ray structures to identify polymorphic forms or hydrate states that alter solubility .

Key Notes for Methodological Rigor

  • Quality Control : Always include internal standards (e.g., deuterated analogs) in NMR and MS analyses to ensure reproducibility .
  • Ethical Data Handling : Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles for open data sharing, balancing transparency with patient privacy in preclinical studies .

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